![molecular formula C23H23FN2O5S2 B6563597 4-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzene-1-sulfonamide CAS No. 946241-07-2](/img/structure/B6563597.png)
4-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzene-1-sulfonamide
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Description
The compound “4-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzene-1-sulfonamide” is a complex organic molecule with the molecular formula C23H21FN2O4S and a molecular weight of 440.49 . It is available from suppliers such as Life Chemicals Inc. and ChemDiv, Inc .
Molecular Structure Analysis
The compound’s structure includes a 4-fluoro-2-methylbenzene-1-sulfonamide group, a 4-methoxybenzenesulfonyl group, and a 1,2,3,4-tetrahydroquinolin-6-yl group . The InChI key for this compound is BCWMKBMAAQAESG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a powder with an unknown solubility in DMSO . More detailed physical and chemical properties are not available in the current literature.Safety and Hazards
While specific safety data for this compound is not available, compounds containing sulfonyl chloride groups can cause severe skin burns and eye damage . Therefore, it’s important to handle such compounds with care, using appropriate personal protective equipment and working in a well-ventilated area .
properties
IUPAC Name |
4-fluoro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O5S2/c1-16-14-18(24)5-12-23(16)32(27,28)25-19-6-11-22-17(15-19)4-3-13-26(22)33(29,30)21-9-7-20(31-2)8-10-21/h5-12,14-15,25H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVLZEAZXMBEAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzene-1-sulfonamide |
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